3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid
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Overview
Description
“3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 1256346-01-6 and a molecular weight of 264.01 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H12BF3O4 . The compound forms hydrogen-bonded dimers in the solid state . In the case of the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is additionally formed .Chemical Reactions Analysis
Boronic esters, such as this compound, are valuable building blocks in organic synthesis . Protodeboronation of boronic esters has been reported, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The introduction of the -OCF3 group influences the acidity of the compound, depending on the position of the substituent . The ortho isomer is the least acidic .Scientific Research Applications
Antibacterial Activity and Structural Analysis
Research on phenylboronic acids, including derivatives with trifluoromethoxy groups, highlights their significant antibacterial properties and structural uniqueness. A study by Adamczyk-Woźniak et al. (2021) explored various isomers of (trifluoromethoxy)phenylboronic acids, revealing their physicochemical, structural, antimicrobial, and spectroscopic properties. These compounds demonstrated potential interactions with bacterial enzymes, showing promising antibacterial potency against Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).
Catalytic Applications
Phenylboronic acid derivatives are also prominent in catalysis. Wang et al. (2018) identified that 2,4-bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, showcasing its utility in synthetic organic chemistry (Wang et al., 2018).
Sensing and Detection Technologies
Phenylboronic acid derivatives have been used to develop advanced sensing and detection technologies. For example, Li et al. (2014) developed an electrochemical sensor based on redox-poly(phenol-co-3-hydroxyphenylboronic acid) for the amplified detection of saccharides. This innovation highlights the potential of phenylboronic acid derivatives in creating sensitive and selective biosensors (Li et al., 2014).
Drug Delivery Systems
In the realm of pharmaceuticals and bioapplications, phenylboronic acid-functionalized polymeric micelles have been investigated for their targetability towards cancer cells. Zhang et al. (2013) synthesized a phenylboronic acid-functionalized amphiphilic block copolymer, demonstrating its potential for targeted drug delivery to HepG2 cancer cells (Zhang et al., 2013).
Experimental Oncology
Furthermore, phenylboronic acid derivatives have been explored for their antiproliferative and proapoptotic properties in cancer research. Psurski et al. (2018) assessed the antiproliferative potential of simple phenylboronic acid and benzoxaborole derivatives, revealing promising results in inducing apoptosis in A2780 ovarian cancer cells (Psurski et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is commonly used in the synthesis of biologically active compounds, including multisubstituted purines for use as p2x7 antagonists in the treatment of pain and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .
Mode of Action
Boronic acids, including this compound, are known to be involved in suzuki–miyaura coupling reactions . In these reactions, the boronic acid undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium .
Biochemical Pathways
As a boronic acid, it is likely involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Its use in the synthesis of biologically active compounds suggests that it may contribute to the therapeutic effects of these compounds .
Action Environment
It is recommended to be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid are not well-studied. Boronic acids are known to interact with various enzymes and proteins. They can form reversible covalent bonds with diols, a functional group found in many biomolecules
Cellular Effects
Boronic acids are known to influence cell function through their interactions with various biomolecules
Molecular Mechanism
Boronic acids are known to interact with biomolecules through the formation of reversible covalent bonds with diols
Properties
IUPAC Name |
[3-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O4/c1-6(2)17-8-3-7(11(15)16)4-9(5-8)18-10(12,13)14/h3-6,15-16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSBEBVLVCKJTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)OC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681640 |
Source
|
Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-01-6 |
Source
|
Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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